Lipophilicity Advantage Over Unprotected 5-ALA
N-Cbz-5-aminolevulinic acid exhibits substantially higher computed lipophilicity (LogP = 1.46) compared to the parent molecule 5-aminolevulinic acid (LogP = -0.93), representing a ΔLogP of +2.39 log units . This shift from negative to positive LogP indicates a fundamental change in partitioning behavior: the Cbz-protected derivative favors organic phases, enabling dissolution in non-aqueous reaction media and facilitating extraction and purification by standard organic solvent workup. In contrast, 5-ALA (LogP -0.93 to -1.55 depending on computational method) remains predominantly in the aqueous phase, limiting its compatibility with water-sensitive coupling reagents such as DCC or HBTU [1]. The increased lipophilicity also predicts enhanced passive membrane permeability, a critical parameter for prodrug design in photodynamic therapy applications where cellular uptake of the prodrug is rate-limiting for protoporphyrin IX (PpIX) generation [2].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 (N-Cbz-5-aminolevulinic acid, CAS 112661-85-5) |
| Comparator Or Baseline | LogP = -0.93 (5-aminolevulinic acid, CAS 106-60-5); alternatively XLogP = -1.55 reported by IUPHAR |
| Quantified Difference | ΔLogP = +2.39 log units; represents >200-fold increase in octanol/water partition coefficient |
| Conditions | Computed LogP values from Chemsrc; consistent with the general principle that addition of a benzyloxycarbonyl group increases lipophilicity by approximately 2–3 log units |
Why This Matters
Procurement teams selecting a 5-ALA derivative for organic synthesis or prodrug development should prioritize Cbz-protected 5-ALA when lipophilic character and organic solvent compatibility are required; unprotected 5-ALA is unsuitable for anhydrous organic reactions.
- [1] IUPHAR/BPS Guide to Pharmacology. 5-aminolevulinic acid ligand page. XLogP: -1.55. Available at: https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=5184 View Source
- [2] Zhu W, Gao YH, Song CH, et al. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy. Photochem Photobiol Sci. 2017;16:1623-1630. DOI: 10.1039/c7pp00203c. View Source
